molecular formula C4H4BrNOS B1281303 4-Bromo-3-methoxyisothiazole CAS No. 31815-40-4

4-Bromo-3-methoxyisothiazole

Cat. No. B1281303
Key on ui cas rn: 31815-40-4
M. Wt: 194.05 g/mol
InChI Key: LIGXHXQPMKMLHW-UHFFFAOYSA-N
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Patent
US04053479

Procedure details

To a solution of 38.8 g. (0.2 mole) of 4-bromo-3-methoxyisothiazole prepared as in Example 15 in 80 ml. of dimethylformamide was added 54 g. (0.6 mole) of cuprous cyanide. The mixture was stirred and heated at reflux for 1 hour. Then the reaction mixture was cooled to 25° C., and 40 g. (0.81 mole) of sodium cyanide in 120 ml. of water was added in portions. The mixture exothermed to 60°-70° C. and was allowed again to cool to 25° C. The reaction solution was then extracted thoroughly with ether. The ether extracts were washed with 10% sodium cyanide solution and then water. After drying over anhydrous magnesium sulfate and evaporation 23.4 g. (83%) of 4-cyano-3-methoxyisothiazole was obtained as a white solid, m.p. 60°-62° C. after crystallization from ligroin (90°-120°).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous cyanide
Quantity
0.6 mol
Type
reactant
Reaction Step Three
Quantity
0.81 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:7][CH3:8])=[N:4][S:5][CH:6]=1.[CH3:9][N:10](C)C=O.[C-]#N.[Na+]>O>[C:9]([C:2]1[C:3]([O:7][CH3:8])=[N:4][S:5][CH:6]=1)#[N:10] |f:2.3|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
BrC=1C(=NSC1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
cuprous cyanide
Quantity
0.6 mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.81 mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
exothermed to 60°-70° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was then extracted thoroughly with ether
WASH
Type
WASH
Details
The ether extracts were washed with 10% sodium cyanide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate and evaporation 23.4 g

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=NSC1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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